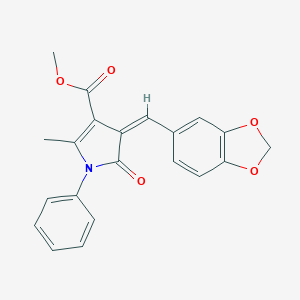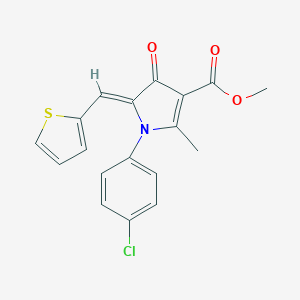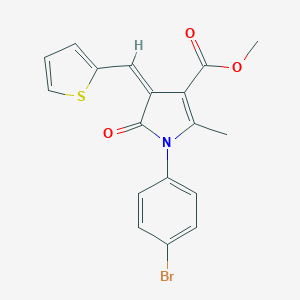![molecular formula C23H16ClNO2 B299099 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s by Pfizer as a research chemical for studying the endocannabinoid system. CP-47,497 has since been used extensively in scientific research to understand the mechanism of action of cannabinoids and their potential therapeutic applications.
作用机制
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system. It binds to the receptor and activates it, leading to a range of downstream effects such as inhibition of adenylate cyclase, activation of mitogen-activated protein kinase, and modulation of calcium channels.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, hypolocomotion, and antinociception. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of the receptors and the downstream effects. However, one limitation of using 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is its potential for off-target effects, as it has been shown to bind to other receptors such as the sigma-1 receptor and the GPR55 receptor.
未来方向
There are several potential future directions for research on 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its potential therapeutic applications. One area of interest is in the treatment of pain, as 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have potent analgesic effects. Another area of interest is in the treatment of neurological and psychiatric disorders such as epilepsy, schizophrenia, and depression, as 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to modulate the release of neurotransmitters that are involved in these disorders. Additionally, further research is needed to understand the potential off-target effects of 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and to develop more selective agonists of the cannabinoid receptors.
合成方法
The synthesis of 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with diphenylacetonitrile to form 3-chloro-diphenylacetonitrile. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form the bicyclic lactam ring. The final step involves the addition of phenylmagnesium bromide to the lactam ring to form the diphenyl-substituted azabicyclohexane structure.
科学研究应用
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been extensively used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to activate both the CB1 and CB2 cannabinoid receptors with high affinity, leading to a range of physiological and biochemical effects.
属性
产品名称 |
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
|---|---|
分子式 |
C23H16ClNO2 |
分子量 |
373.8 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C23H16ClNO2/c24-17-12-7-13-18(14-17)25-21(26)19-20(22(25)27)23(19,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H |
InChI 键 |
XZKMCCXWLAUMQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)


![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299024.png)

![ethyl (5E)-5-[(2-chlorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299030.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 5-(4-fluorophenyl)-2-[3-methoxy-4-(2-propynyloxy)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299037.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)